REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]1([CH3:10])[CH2:8][CH2:7][CH2:6][C:5]1=[O:9].[CH2:11]([O:13][C:14](=[O:20])[C:15](OCC)=[O:16])[CH3:12].CC[O-].[Na+]>CCO>[CH2:11]([O:13][C:14](=[O:20])[C:15]([CH:6]1[CH2:7][CH2:8][C:4]([CH3:10])([CH3:3])[C:5]1=[O:9])=[O:16])[CH3:12] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.428 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC1(C(CCC1)=O)C
|
Name
|
|
Quantity
|
2.42 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
stirred for 6 hours, at which
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched at 0° C. with 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted 2× with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organics were washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield 3.4084 g (90.0%) of crude 2 that
|
Type
|
CUSTOM
|
Details
|
to go on to the next step without further purification
|
Type
|
CUSTOM
|
Details
|
synthesized in situ
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(=O)C1C(C(CC1)(C)C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |